(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an acrylamide derivative characterized by a trans (E)-configured α,β-unsaturated carbonyl system. The molecule features a 4-fluorophenyl group attached to the amide nitrogen and a 3-nitrophenyl substituent on the acryloyl moiety.
Properties
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAHJSNRTQCTBP-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-nitrobenzaldehyde.
Condensation Reaction: The 4-fluoroaniline is reacted with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to yield the intermediate amine.
Amidation: The intermediate amine is then subjected to an amidation reaction with a suitable acylating agent, such as acryloyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine or nitro groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Variations and Their Implications
Key structural differences among analogs include:
- Nitro Group Position : The target compound’s 3-nitrophenyl group contrasts with positional isomers like (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide (). The meta-nitro substitution may alter electronic distribution and steric interactions compared to para-nitro analogs.
- Amide Nitrogen Substituents: 4-Fluorophenyl (target): Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity. Chlorophenethyl (): A bulkier substituent with chlorine may reduce solubility but improve target affinity.
- 4-Methoxyphenyl (): Electron-donating methoxy groups reduce electrophilicity, which may diminish reactivity but improve solubility.
2.3. Physicochemical Properties
Biological Activity
(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, with the molecular formula C15H11FN2O3 and a molecular weight of 286.26 g/mol, is an organic compound belonging to the class of enamides. Its structure features a prop-2-enamide backbone substituted with a fluorophenyl group and a nitrophenyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various biochemical pathways, leading to therapeutic effects. While the precise molecular targets remain to be fully elucidated, preliminary studies suggest potential anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing nitro groups have shown broad-spectrum antibacterial properties, which may extend to anticancer effects due to their ability to induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. The presence of both fluorine and nitro groups may enhance its interaction with bacterial cell membranes or intracellular targets, leading to inhibition of bacterial growth. Experimental data indicate that related compounds have demonstrated moderate to potent activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
Case Studies and Experimental Data
-
Antitubercular Activity : A study evaluated the efficacy of various derivatives against M. tuberculosis H 37Rv, revealing that compounds similar to this compound could achieve MIC values as low as 4 μg/mL for both sensitive and resistant strains .
Compound MIC (μg/mL) Activity Type 3m 4 Potent against M. tuberculosis 3e 64 Moderate activity 3p 64 Low inhibitory effect - Cytotoxicity Studies : Compounds derived from this scaffold were assessed for cytotoxicity against various tumor cell lines using MTT assays. Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for further development.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : Reacting 4-fluoroaniline with 3-nitrobenzaldehyde in the presence of sodium hydroxide forms a Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to yield an intermediate amine.
- Amidation : This intermediate undergoes amidation with an acylating agent such as acryloyl chloride to form the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
